molecular formula C16H14ClN3O B11141247 2-(5-chloro-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide

2-(5-chloro-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B11141247
M. Wt: 299.75 g/mol
InChI Key: TVNDKRFOKNAJDH-UHFFFAOYSA-N
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Description

2-(5-Chloro-1H-indol-1-yl)-N-[(pyridin-4-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1H-indol-1-yl)-N-[(pyridin-4-yl)methyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Chlorination: The indole core is then chlorinated at the 5-position using reagents like thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The chlorinated indole is reacted with acetic anhydride to form the acetamide derivative.

    Pyridine Substitution: Finally, the acetamide derivative is reacted with 4-pyridylmethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1H-indol-1-yl)-N-[(pyridin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-(5-Chloro-1H-indol-1-yl)-N-[(pyridin-4-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1H-indol-1-yl)-N-[(pyridin-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-1H-indol-1-yl)-N-[(pyridin-4-yl)methyl]acetamide
  • 2-(5-Fluoro-1H-indol-1-yl)-N-[(pyridin-4-yl)methyl]acetamide
  • 2-(5-Methyl-1H-indol-1-yl)-N-[(pyridin-4-yl)methyl]acetamide

Uniqueness

2-(5-Chloro-1H-indol-1-yl)-N-[(pyridin-4-yl)methyl]acetamide is unique due to the presence of the chlorine atom at the 5-position of the indole ring, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and functional groups make it a valuable candidate for various research applications.

Properties

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

2-(5-chloroindol-1-yl)-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C16H14ClN3O/c17-14-1-2-15-13(9-14)5-8-20(15)11-16(21)19-10-12-3-6-18-7-4-12/h1-9H,10-11H2,(H,19,21)

InChI Key

TVNDKRFOKNAJDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCC3=CC=NC=C3)C=C1Cl

Origin of Product

United States

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